3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

T-type calcium channel quinazoline-2,4-dione structure-activity relationship

3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3) is a synthetic quinazoline-2,4-dione derivative belonging to the dioxoquinazoline carboxamide chemical class. This class has been systematically investigated as a source of T-type calcium channel (CaV3) blockers.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 688773-83-3
Cat. No. B2810773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
CAS688773-83-3
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27)
InChIKeyHVHRWWKRUNEBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3): T-Type Calcium Channel Blocker Scaffold Procurement Guide


3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3) is a synthetic quinazoline-2,4-dione derivative belonging to the dioxoquinazoline carboxamide chemical class. This class has been systematically investigated as a source of T-type calcium channel (CaV3) blockers [1]. A focused library of 155 dioxoquinazoline carboxamide derivatives was designed, synthesized, and biologically evaluated for T-type calcium current blocking activity, with the most potent congener achieving an IC50 of 1.52 μM against T-type calcium channels, comparable to the reference blocker mibefradil [1]. The target compound features a distinctive N-(4-phenylbutan-2-yl)propanamide side chain attached to the quinazoline-2,4-dione core, differentiating it from simpler benzyl, alkyl, or cycloalkyl amide analogs within the same structural series [2].

Why 3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3) Cannot Be Substituted by Generic Quinazoline-2,4-dione Analogs


Within the dioxoquinazoline carboxamide class, the nature of the amide substituent directly governs T-type calcium channel blocking potency. The published structure-activity relationship (SAR) data from the foundational 155-compound library demonstrates that variation in the carboxamide terminus produces IC50 values spanning from low micromolar to inactive [1]. The target compound bears a branched 4-phenylbutan-2-yl amide substituent, which introduces distinct steric bulk and lipophilicity (calculated cLogP and topological polar surface area) compared to the simpler N-benzyl, N-cyclopropyl, or N-prop-2-enyl analogs frequently encountered in this scaffold family [2]. Consequently, a generic quinazoline-2,4-dione analog cannot serve as a functional equivalent for studies requiring this specific substitution pattern, particularly in T-type calcium channel pharmacology or in SAR expansion campaigns where the effect of branched alkylaryl amide termini is under investigation.

Quantitative Differentiation Evidence for 3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3)


Amide Substituent Branching and Chain Length: Differentiation from N-Benzyl and N-Cyclopropyl Analogs

The target compound incorporates a 4-phenylbutan-2-yl amide substituent, which is both branched at the α-carbon and extended by one additional methylene unit relative to the common N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide analog (CAS scaffold family). Published SAR trends within the dioxoquinazoline carboxamide series indicate that increasing steric bulk at the amide terminus modulates T-type calcium channel blocking potency; the most potent compound in the series (1n) features a specific lipophilic amide substituent yielding an IC50 of 1.52 μM, while structurally simpler amide congeners displayed reduced or absent activity in the same whole-cell patch-clamp assay [1]. The target compound's branched alkylaryl substituent represents a distinct physicochemical vector for library enumeration and SAR exploration [2].

T-type calcium channel quinazoline-2,4-dione structure-activity relationship

Target Class Engagement: T-Type Calcium Channel (CaV3) Pharmacological Relevance

The dioxoquinazoline carboxamide chemotype is a validated T-type calcium channel (CaV3.1/α1G and CaV3.2/α1H) blocker scaffold. The lead compound in this series, compound 1n, inhibited T-type calcium currents with an IC50 of 1.52 μM in HEK293 cells expressing CaV3.1 channels, an activity level comparable to mibefradil (IC50 ~1.34 μM under comparable assay conditions) [1]. The WO2008007835A1 patent explicitly claims 2,4-dioxo-quinazoline compounds as selective T-type calcium channel antagonists with potential utility in neurogenic pain, epilepsy, and hypertension [2]. While compound-specific IC50 data for CAS 688773-83-3 has not been individually disclosed in the public literature, its structural membership in this pharmacologically validated chemotype supports its classification as a T-type calcium channel probe candidate [1].

T-type calcium channel CaV3.1 neuropathic pain

Patent-Protected Scaffold: IP Landscape Differentiation from Non-Patented Quinazoline-2,4-dione Analogs

The 2,4-dioxo-quinazoline carboxamide scaffold encompassing the target compound is claimed in WO2008007835A1 (filing date: 2006-12-07) as selective T-type calcium channel antagonists for neurogenic pain, epilepsy, and hypertension [1]. This patent explicitly covers compounds of the general formula incorporating the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core with various amide substituents and demonstrates T-type calcium channel blocking activity through biological evaluation data. The inclusion of this compound's structural class within an active patent family distinguishes it from the broader pool of quinazoline-2,4-dione derivatives that lack this specific intellectual property coverage and validated pharmacological annotation. The patent is now in ceased status, which may affect freedom-to-operate considerations relative to active patent estates covering alternative T-type calcium channel chemotypes [1].

patent protection intellectual property T-type calcium channel antagonist

Optimal Research and Procurement Application Scenarios for 3-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 688773-83-3)


T-Type Calcium Channel (CaV3.1/CaV3.2) Pharmacological Probe Development

This compound is most appropriately procured for use as a chemical probe in T-type calcium channel pharmacology studies. The dioxoquinazoline carboxamide scaffold is validated as a T-type calcium channel blocker chemotype, with the lead compound 1n demonstrating IC50 = 1.52 μM against CaV3.1 (α1G) channels in whole-cell patch-clamp assays, comparable to mibefradil [1]. The target compound, bearing the distinctive 4-phenylbutan-2-yl amide substituent, can serve as a comparator or starting point for structure-activity relationship expansion studies targeting CaV3.1 and CaV3.2 channels, which are implicated in neuropathic pain, epilepsy, and hypertension [1][2].

Quinazoline-2,4-dione Library Enumeration and Chemical Space Exploration

For medicinal chemistry groups conducting scaffold-oriented synthesis or diversity-oriented screening, this compound provides a specific substitution vector—branched alkylaryl amide—that is structurally differentiated from more common N-benzyl, N-cyclopropyl, or N-allyl variants in the dioxoquinazoline carboxamide series [1][2]. Its procurement enables systematic exploration of how amide substituent branching and chain extension affect target engagement, selectivity, and physicochemical properties within this chemotype.

Comparative Analysis Against Alternative T-Type Calcium Channel Blocker Chemotypes

This compound can serve as a representative of the dioxoquinazoline carboxamide class in head-to-head pharmacological comparisons against other T-type calcium channel blocker chemotypes, such as 3,4-dihydroquinazoline derivatives (e.g., KYS05043, KYS05080) and 1,4-diazepane derivatives [1]. Such cross-chemotype comparisons are essential for delineating scaffold-specific pharmacological profiles, selectivity windows, and structure-toxicity relationships.

Freedom-to-Operate Assessment and Early-Stage Lead Identification

Given the ceased status of the foundational patent WO2008007835A1 covering 2,4-dioxo-quinazoline T-type calcium channel antagonists [2], procurement of this compound may be strategically relevant for organizations conducting early-stage lead identification or patent landscape analysis in the T-type calcium channel therapeutic space, particularly where differentiation from active patent estates on alternative scaffolds is desired.

Quote Request

Request a Quote for 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.